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Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

Cat. No.: S3716216

PYCR1 Inhibitor Data Summary

The following table summarizes key quantitative data for PYCRI1 inhibitors, including the established

reference inhibitor and newer fragment hits from a recent study.

Table 1: Key Inhibitors of PYCR1

Inhibition Constant

Inhibitor Name Type | Note Primary Binding Site
(ICso0 or Ki)

N-Formyl L-proline  Ki =100 pM [1] Proline analog; historical P5C substrate pocket

(NFLP) best inhibitor [1] [1]

Fragment 2 ICs0 = 84 uM [1] Novel fragment inhibitor [1] P5C pocket and

NAD(P)H site [1]

Fragment 14 ICs0 =112 uM [1] Novel fragment inhibitor [1] P5C pocket and
NAD(P)H site [1]

Fragment 19 ICs0 =129 uM [1] Novel fragment inhibitor [1] P5C pocket and
NAD(P)H site [1]
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. Inhibition Constant . - .
Inhibitor Name Type | Note Primary Binding Site
(ICso0 or Ki)

Fragment 36 ICs0 =162 uM [1] Novel fragment inhibitor [1] P5C pocket and
NAD(P)H site [1]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and FAQs addressing common experimental challenges.

FAQ 1: What are the current best practices for identifying novel

PYCR1 inhibitors?

A fragment-based, structure-first approach has proven effective for discovering novel PYCR1 inhibitors that

are more diverse than traditional proline analogs [1]. This method is superior because it can identify

compounds that occupy both the substrate and coenzyme binding sites, leading to higher potential affinity

and specificity [1].

Protocol: Docking-Guided Crystallographic Screening [1]

¢ Virtual Screening:

o Compound Library: Start with a large, fragment-like chemical library (e.g., 142,435
compounds from Chemspace).

o Docking: Perform molecular docking against the PYCRL1 structure. Prioritize compounds that
can form hydrogen bonds with the enzyme and extend from the P5C pocket toward the
NAD(P)H site.

o Selection: Visually inspect the top-scoring compounds (e.g., top 1%) and select a chemically
diverse subset (e.g., 37 compounds) for experimental testing.

¢ Primary Screening by X-ray Crystallography:

o Co-crystallization: Co-crystallize PYCR1 with each selected fragment. A typical concentration
of 16 mM is used for soluble fragments.

o Data Collection: Analyze crystals using high-resolution X-ray diffraction (e.g., at a synchrotron
beamline). Aim for resolutions of 2.0 A or better.
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o Hit Identification: A clear electron density for the bound fragment in the crystal structure
confirms a "hit." This method can yield a high hit rate (e.g., 22%).

e Validation by Enzyme Kinetics:
o Assay: Perform enzyme inhibition assays on the crystallographically confirmed hits.

o Measurement: Determine ICso or Ki values to quantify inhibitory potency. A superior inhibitor
will have a lower ICso than NFLP.

FAQ 2: How can | improve the potency of a initial fragment hit?

The primary strategy is fragment optimization based on the structural data obtained from X-ray co-crystals

[1].
Protocol: Fragment-to-Lead Optimization Workflow

This workflow, depicted in the diagram below, is a cyclical process of design and testing.

Analyze Binding Mode

Fragment Hit & Crystal Structure
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Troubleshooting Guide:

e Low Potency: If the initial analogues show poor potency, use the structural data to identify
opportunities. Can you add chemical groups to form additional hydrogen bonds or fill hydrophobic
sub-pockets? [1].

e Poor Specificity: If the inhibitor affects related enzymes like PRODH, the fragment's core scaffold
might be too similar to proline. The solution is to optimize the parts of the fragment that extend into
the NAD(P)H site, which is less conserved than the P5C pocket [1].

¢ Low Solubility: If a compound has low aqueous solubility (e.g., <10 mM), it may not be suitable for
co-crystallization or cellular assays. Early incorporation of solubility-enhancing groups during the
design phase is crucial.

Biological Context for PYCR1 Targeting

Understanding the role of PYCRI1 in cancer biology is key to validating its inhibition as a therapeutic

strategy.
FAQ 3: Why is PYCR1 a compelling target for cancer therapy?

PYCRI1 is one of the most consistently upregulated enzymes across multiple cancer types [2] [1] [3]. Its high
expression is linked to tumor aggressiveness and poor patient outcomes [1]. Mechanistically, PYCR1

inhibition disrupts several critical processes for tumor growth:

e Metabolic Reprogramming: It fuels proline synthesis for protein (especially collagen) and nucleotide
production [2] [3].

e Redox Homeostasis: The PYCR1 reaction consumes NAD(P)H, helping to maintain the cellular
redox balance, which is often dysregulated in cancer cells [2] [3].

¢ The Proline Cycle: PYCR1 works with PRODH to form the proline cycle, shuttling reducing
equivalents between cellular compartments and supporting energy production [2].

The diagram below illustrates PYCR1's central role in this metabolic network.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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